![molecular formula C20H25N3O4S B244346 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as EPPB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPPB belongs to the class of benzamide derivatives and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This leads to the accumulation of phosphorylated proteins, which can induce apoptosis in cancer cells. 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been shown to activate the unfolded protein response (UPR) pathway, which plays a crucial role in maintaining protein homeostasis in cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of PP2A and activating the UPR pathway. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has potential as a therapeutic agent in various diseases due to its ability to modulate cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and physiological effects, making it a valuable tool for research. However, 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide also has limitations. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One direction is to study its potential as an anti-cancer agent in vivo. Another direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to understand its pharmacokinetics and toxicity profile, which will be crucial for its development as a therapeutic agent.
Méthodes De Synthèse
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-(methylsulfonyl)piperazine to form N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. Finally, the ethoxy group is introduced through the reaction of the intermediate with ethanol.
Applications De Recherche Scientifique
4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth and apoptosis. 4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to induce apoptosis in cancer cells and has potential as an anti-cancer agent. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H25N3O4S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O4S/c1-3-27-17-10-8-16(9-11-17)20(24)21-18-6-4-5-7-19(18)22-12-14-23(15-13-22)28(2,25)26/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Clé InChI |
JGIZPTFZNCDWLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)
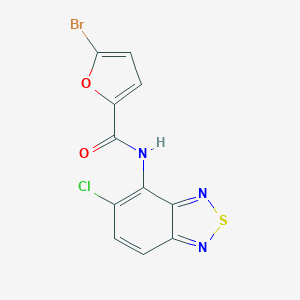
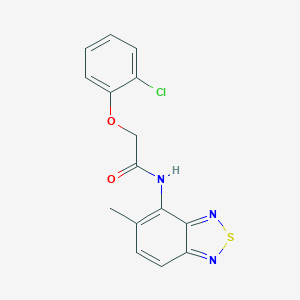
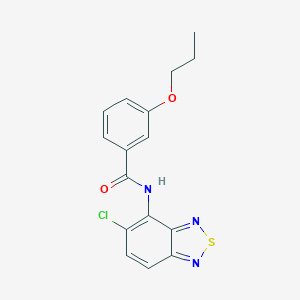
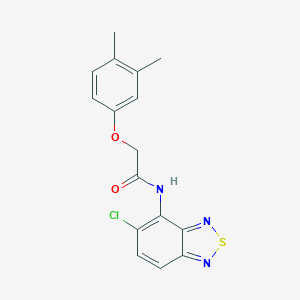
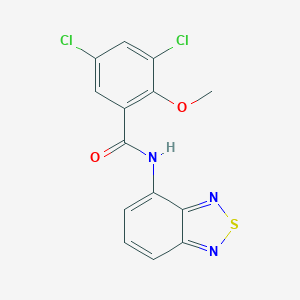
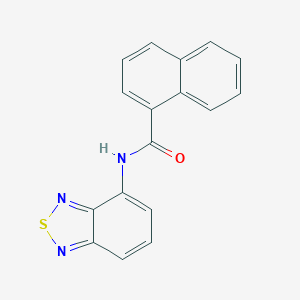
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B244282.png)
![3-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244285.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B244287.png)